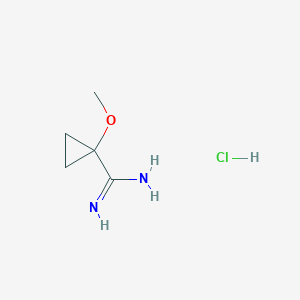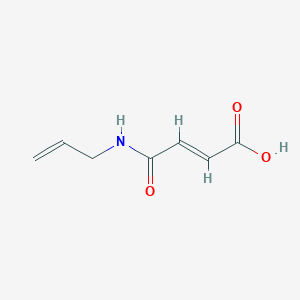
2,2-Dihydroxymalonaldehyde
Descripción general
Descripción
. This compound is characterized by the presence of two hydroxyl groups and an aldehyde group on a malonaldehyde backbone, making it a versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxymalonaldehyde can be achieved through various methods. One common approach involves the oxidation of malonaldehyde derivatives under controlled conditions. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or other peroxy-compounds . The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dihydroxymalonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of polyols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acid chlorides, alkyl halides, and other electrophilic reagents.
Major Products: The major products formed from these reactions include carboxylic acids, polyols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dihydroxymalonaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research explores its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxymalonaldehyde involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications in protein structure and function. Additionally, its aldehyde group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Malonaldehyde: A simpler analog with only one aldehyde group.
2,2-Dihydroxypropionaldehyde: Similar structure but with a different carbon backbone.
Glyoxal: Contains two aldehyde groups but lacks hydroxyl groups.
Uniqueness: 2,2-Dihydroxymalonaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the same carbon backbone, providing a versatile platform for various chemical transformations and applications .
Propiedades
IUPAC Name |
2,2-dihydroxypropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-3(6,7)2-5/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDXNGVLHRLZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70785352 | |
| Record name | Dihydroxypropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-20-4 | |
| Record name | 2,2-Dihydroxypropanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxypropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Oxobutyl)phenyl] pyridine-3-carboxylate](/img/structure/B1655821.png)




![3-Methoxy-4-[3-(3-phenoxyphenoxy)propoxy]benzaldehyde](/img/structure/B1655829.png)







